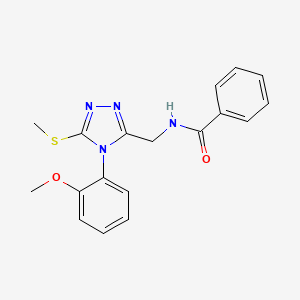

N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

This compound is a 1,2,4-triazole derivative featuring a benzamide moiety linked to a triazole core substituted with a 2-methoxyphenyl group at position 4 and a methylthio group at position 5. The structure combines aromatic, electron-donating (methoxy), and sulfur-containing (methylthio) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-24-15-11-7-6-10-14(15)22-16(20-21-18(22)25-2)12-19-17(23)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVDFBVCHXHJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the methoxyphenyl and methylthio groups enhances its pharmacological profile. The molecular formula is , and it has a molecular weight of approximately 342.42 g/mol.

The biological activity of N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways related to cancer and microbial resistance.

- Receptor Modulation : It can interact with specific receptors, altering their activity and leading to therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide has been evaluated for its efficacy against a range of pathogens:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate to high inhibition | |

| Gram-negative bacteria | Significant inhibition | |

| Fungal strains | Effective against Candida species |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. For instance, DPPH and ABTS assays have demonstrated that it possesses considerable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Anticancer Properties

N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide has shown promise in cancer research:

- Mechanistic Studies : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

- Synergistic Effects : It has been noted that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in therapeutic applications:

- Antimicrobial Efficacy : A study evaluated several triazole derivatives against resistant strains of bacteria and fungi. The results indicated that N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibited superior activity compared to standard antibiotics .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound could significantly reduce cell viability at low concentrations. The IC50 values were comparable to those of established chemotherapeutics .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in disease processes. High binding scores suggest strong interactions with key enzymes .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related 1,2,4-triazole and benzamide derivatives (Table 1):

*Calculated based on molecular formula.

Key Observations :

- Substituent Position : The target compound’s ortho-methoxyphenyl group (vs. para-methoxy in 6l ) may alter steric interactions in receptor binding.

- Methylthio vs. Sulfur-Containing Groups: The methylthio group (S–CH₃) in the target compound differs from sulfamoyl (SO₂NH) groups in triazine derivatives (e.g., 51 ) and thiophene substituents (e.g., 6l ).

- Benzamide Linkage : The direct benzamide attachment to the triazole core contrasts with derivatives like 8a–c , where benzamide is part of a thiadiazole system. This difference could modulate electronic effects (e.g., resonance stabilization) and bioavailability .

Physicochemical Properties

- Lipophilicity : The methylthio group in the target compound likely increases logP compared to polar analogs like sulfamoyl-containing 51 . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Melting Points : Triazole derivatives with rigid substituents (e.g., 6m , mp 196–198°C) exhibit higher melting points than flexible analogs, suggesting the target compound’s melting point may fall within 150–200°C based on structural similarity .

Spectroscopic Characteristics

- IR Spectroscopy : The benzamide carbonyl (C=O) stretch (~1660–1680 cm⁻¹) and methylthio (C–S) vibrations (~650 cm⁻¹) align with reported triazole-benzamide derivatives .

- NMR : The 2-methoxyphenyl group would show characteristic aromatic protons at δ 6.8–7.5 ppm (doublets for ortho substitution), similar to compound 6n .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.